N-(4-bromo-2-chlorophenyl)methanesulfonamide
Overview
Description
N-(4-bromo-2-chlorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrClNO2S and a molecular weight of 284.56 g/mol . This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a methanesulfonamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-bromo-2-chlorophenyl)methanesulfonamide typically involves the reaction of 4-bromo-2-chloroaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out in a solvent like dichloromethane at room temperature for about 21 hours. The resulting product is then purified to obtain the desired compound.
Chemical Reactions Analysis
N-(4-bromo-2-chlorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)methanesulfonamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms, along with the methanesulfonamide group, allows the compound to form strong interactions with its targets, leading to the modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-bromo-2-chlorophenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-bromo-2-fluorophenyl)methanesulfonamide: This compound has a fluorine atom instead of chlorine, which can lead to different chemical reactivity and biological activity.
N-(4-chloro-2-bromophenyl)methanesulfonamide: The positions of the bromine and chlorine atoms are reversed, which can affect the compound’s properties and applications.
N-(4-bromo-2-iodophenyl)methanesulfonamide: The presence of an iodine atom instead of chlorine can result in different interactions with molecular targets and pathways.
These comparisons highlight the uniqueness of this compound and its specific applications in various fields.
Properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKDFHKTGLZENW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902092-99-3 | |
Record name | N-(4-bromo-2-chlorophenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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